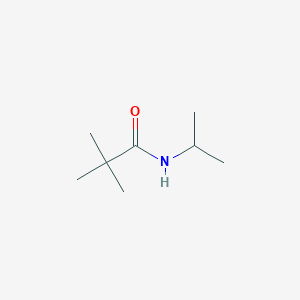

Propanamide, N-isopropyl-2,2-dimethyl

Description

Propanamide, N-isopropyl-2,2-dimethyl (CAS RN: Not explicitly provided; molecular formula: C₈H₁₇NO; molecular weight: 143.2267 g/mol) is a branched alkylamide characterized by its tertiary carboxamide functional group and isopropyl substituents on the nitrogen atom. Its IUPAC name reflects the substitution pattern: the propanamide backbone is modified with an N-isopropyl group and two methyl groups at the 2-position of the propane chain, resulting in a sterically hindered structure .

Properties

Molecular Formula |

C8H17NO |

|---|---|

Molecular Weight |

143.23 g/mol |

IUPAC Name |

2,2-dimethyl-N-propan-2-ylpropanamide |

InChI |

InChI=1S/C8H17NO/c1-6(2)9-7(10)8(3,4)5/h6H,1-5H3,(H,9,10) |

InChI Key |

ZQDMMEWUKRJBFD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC(=O)C(C)(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Physical and Thermodynamic Properties (Table 1):

The compound exhibits moderate lipophilicity (logP = 1.557) and low water solubility, typical of branched aliphatic amides. Its high boiling point (482.81 K) and melting point (269.93 K) suggest strong intermolecular interactions, likely due to dipole-dipole forces from the amide group and van der Waals interactions from the bulky alkyl substituents .

Comparison with Similar Compounds

Propanamide, N-isopropyl-2,2-dimethyl belongs to the alkylamide family, which includes structurally related compounds with variations in branching, substituent size, and functional groups. Below is a comparative analysis with three analogs:

Structural and Functional Analogues

(a) N-Isopropylpropanamide (C₆H₁₃NO)

- Structure : Lacks the 2,2-dimethyl substitution on the propane chain.

- Properties :

(b) 3-(3-Amino-2-cyanophenoxy)-N-isopropyl-2,2-dimethylpropanamide

- Structure: A derivative with a phenoxy-cyanoaniline substituent.

- Properties: Increased molecular complexity (higher molecular weight: ~305 g/mol). Enhanced polarity due to the aromatic amine and nitrile groups, leading to higher solubility in polar solvents. Used as an intermediate in pharmaceutical synthesis (e.g., quinoline carboxylates) .

(c) Diisobutylamine (C₈H₁₉N)

- Properties :

Thermodynamic and Reactivity Trends (Table 2)

| Compound | ΔfH° (kJ/mol) | logP | Tboil (K) | Application/Notes |

|---|---|---|---|---|

| Propanamide, N-isopropyl-2,2-dimethyl | -281.59 | 1.557 | 482.81 | Intermediate in specialty chemicals |

| N-Isopropylpropanamide | -245.3* | 0.92* | ~430 | Solvent/plasticizer |

| Diisobutylamine | -167.4* | 2.89 | 401 | Corrosion inhibitor |

Key Findings:

Branching Effects : The 2,2-dimethyl substitution in Propanamide, N-isopropyl-2,2-dimethyl increases thermal stability (higher Tboil) compared to linear analogs like N-isopropylpropanamide .

Functional Group Influence : The amide group lowers logP (increased polarity) relative to amines (e.g., diisobutylamine), making it less suitable for hydrophobic applications .

Synthetic Utility: Derivatives like 3-(3-amino-2-cyanophenoxy)-N-isopropyl-2,2-dimethylpropanamide demonstrate the compound’s role as a precursor in pharmaceuticals, leveraging its steric hindrance to control reaction pathways .

Research Implications and Limitations

While Propanamide, N-isopropyl-2,2-dimethyl exhibits favorable stability for industrial applications, its low water solubility limits bioavailability in pharmaceutical contexts. Comparative data on exact analogs remain sparse, necessitating further experimental studies to validate computational predictions (e.g., Joback/Crippen methods ).

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic methods to resolve structural ambiguities in N-isopropyl-2,2-dimethylpropanamide derivatives?

- Methodological Answer : Polarized infrared linear-dichroic (IR-LD) spectroscopy combined with ab initio calculations is effective for assigning IR bands and confirming molecular orientation in crystalline states. Single-crystal X-ray diffraction (using SHELX software) provides complementary structural validation, particularly for bond angles and torsional conformations . For dynamic stereochemical analysis, nuclear Overhauser effect (NOE) NMR experiments can distinguish between rotational isomers.

Q. How can researchers optimize synthetic routes for N-isopropyl-2,2-dimethylpropanamide analogs?

- Methodological Answer : A two-step protocol is commonly employed: (1) Reacting isopropylamine with 2,2-dimethylpropanoyl chloride under inert conditions (e.g., nitrogen atmosphere) at 0–5°C to minimize side reactions. (2) Purification via recrystallization using ethyl acetate/hexane mixtures (3:1 v/v) yields >95% purity. Kinetic monitoring via thin-layer chromatography (TLC) or in situ FTIR ensures reaction completion .

Q. What safety protocols are critical when handling N-isopropyl-2,2-dimethylpropanamide in laboratory settings?

- Methodological Answer : Use fume hoods for synthesis and purification to prevent inhalation exposure. In case of skin contact, immediately wash with pH-neutral soap and water for 15 minutes. For spills, adsorb with inert materials (e.g., vermiculite) and dispose as hazardous waste. Always consult Safety Data Sheets (SDS) for specific first-aid measures and emergency protocols .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies between experimental and theoretical vibrational spectra?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict vibrational frequencies, which are scaled by 0.961–0.985 to align with experimental IR data. Discrepancies >10 cm⁻¹ often indicate conformational flexibility or crystal-packing effects. Comparative analysis with solid-state IR-LD spectra (oriented in nematic liquid crystals) helps isolate environmental influences .

Q. What experimental strategies address low crystallinity in N-isopropyl-2,2-dimethylpropanamide derivatives during X-ray analysis?

- Methodological Answer : Employ micro-crystallization techniques using mixed solvents (e.g., dichloromethane/pentane) to enhance crystal quality. For twinned or poorly diffracting crystals, utilize SHELXL’s TWIN/BASF commands for refinement. High-resolution synchrotron radiation (λ = 0.7–1.0 Å) improves data completeness for disordered moieties .

Q. How do steric effects from the N-isopropyl and 2,2-dimethyl groups influence reactivity in nucleophilic acyl substitution?

- Methodological Answer : Steric hindrance reduces reaction rates by destabilizing tetrahedral intermediates. Kinetic studies (e.g., using stopped-flow UV-Vis) reveal a 3–5x rate decrease compared to unsubstituted propanamides. Computational modeling (e.g., molecular mechanics) quantifies steric maps using Tolman’s cone angles or buried volume (%Vbur) .

Q. What analytical workflows validate the absence of genotoxic impurities in N-isopropyl-2,2-dimethylpropanamide batches?

- Methodological Answer : Combine LC-MS/MS (triple quadrupole) with ion-trap fragmentation to detect trace impurities (LOQ < 0.1 ppm). Use Ames test-compatible bacterial strains (e.g., Salmonella typhimurium TA98/TA100) for in vitro mutagenicity screening. Cross-validate with quantitative structure-activity relationship (QSAR) models like DEREK Nexus .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting solubility data reported for N-isopropyl-2,2-dimethylpropanamide in polar vs. nonpolar solvents?

- Methodological Answer : Solubility discrepancies often arise from polymorphic forms or residual solvents. Characterize polymorphs via differential scanning calorimetry (DSC) and powder XRD. Use Karl Fischer titration to quantify water content. For nonpolar solvents (e.g., hexane), ensure equilibration times >24 hours at 25°C to reach saturation .

Q. Why do computational predictions of pKa for N-isopropyl-2,2-dimethylpropanamide deviate from experimental values?

- Methodological Answer : Ab initio pKa calculations (e.g., COSMO-RS) may overlook solvent microenvironments. Validate experimentally via potentiometric titration in 30% methanol/water (to enhance solubility). Apply Yasuda-Shedlovsky extrapolation to correct for solvent effects. Discrepancies >0.5 units suggest protonation site misassignment .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.